6-Aminocyclohex-3-ene-1-carboxamide hydrochloride is a chemical compound with the CAS number 111302-96-6. It is classified as an amine and carboxamide derivative, notable for its potential applications in medicinal chemistry and organic synthesis. The compound features a cyclohexene ring, which contributes to its unique structural and functional properties.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemDiv, which provide detailed specifications and safety data sheets. It falls under the broader classification of organic compounds, specifically within the categories of amines and carboxamides. The molecular formula is CHNO·HCl, with a molecular weight of approximately 140.19 g/mol .
The synthesis of 6-Aminocyclohex-3-ene-1-carboxamide hydrochloride typically involves several steps:
The exact conditions for these reactions (e.g., temperature, solvents, catalysts) vary based on the specific synthetic route chosen. Common reagents include amines, acid chlorides, or anhydrides to facilitate the formation of the carboxamide bond.
The molecular structure of 6-Aminocyclohex-3-ene-1-carboxamide hydrochloride consists of a cyclohexene ring with an amino group and a carboxamide functional group attached. The presence of the hydrochloride indicates that the compound exists as a salt form, enhancing its solubility in polar solvents.
The reactivity of 6-Aminocyclohex-3-ene-1-carboxamide hydrochloride can be characterized by several types of chemical reactions:
These reactions are often influenced by factors such as pH, temperature, and solvent choice, which can significantly affect the yield and selectivity of the desired products.
Further studies are required to elucidate specific mechanisms at the molecular level, including kinetic parameters and binding affinities.
6-Aminocyclohex-3-ene-1-carboxamide hydrochloride has potential applications in:
This compound's unique structure and properties make it a valuable asset in both research and industrial applications within the field of chemistry. Further exploration into its biological activity could reveal additional therapeutic potentials.
The FeCl₃/SiO₂ nanoparticle (NP)-catalyzed multicomponent reaction (MCR) represents a state-of-the-art approach for constructing the cyclohexene scaffold of 6-aminocyclohex-3-ene derivatives. This method facilitates a one-pot condensation of primary amines, ethyl acetoacetate, and chalcones in ethanol solvent at ambient temperature. The nanoscale silica support provides a high surface area (typically >500 m²/g), enabling efficient dispersion of FeCl₃ active sites. This architecture achieves catalyst loadings as low as 15 mol% while maintaining yields of 78–92% for 4,6-disubstituted 2-alkylaminocyclohexene-1-carboxylate intermediates—key precursors to the target carboxamide [4].
The process exemplifies green chemistry principles through:
Table 1: Performance of Catalytic Systems in Cyclohexene Core Synthesis
Catalyst System | Reaction Time (h) | Yield (%) | Temperature (°C) | Reusability (cycles) |
---|---|---|---|---|
FeCl₃/SiO₂ NPs | 1.5–2.5 | 78–92 | 25 | >5 |
Cerium(IV) ammonium nitrate | 4–6 | 65–75 | 80 | Not reusable |
Uncatalyzed | 24+ | <20 | 25 | N/A |
Stereocontrol at the C6-amino position is achieved through enzymatic resolution or asymmetric catalysis. Ketoreductases (KREDs) demonstrate exceptional diastereofacial selectivity (>90% ee) in the bioreduction of racemic α,β-unsaturated ketone precursors. For instance, KRED-119 catalyzes the complete reduction of 5-carboxycyclohexenone derivatives using D-glucose as a terminal hydride donor, yielding allylic alcohols with 70–92% enantiomeric excess. These chiral intermediates undergo stereospecific transformations to install the C6-amino group with retention or inversion of configuration [5]:
Carboxamide installation employs two primary routes:
The hydrochloride salt (CAS 795309-07-8) crystallizes with characteristic trans-configuration, confirmed by X-ray diffraction showing diequatorial orientation of the C1-carboxamide and C6-ammonium groups [2] [3].
The FeCl₃/SiO₂ NP catalyst operates through a concerted Lewis acid activation mechanism. Mössbauer spectroscopy confirms the active species exists as octahedral [FeCl₂(H₂O)₄]⁺ complexes anchored to silica surface silanol groups. This architecture enables three concurrent activation pathways [4]:
Kinetic studies reveal first-order dependence on Fe³⁺ concentration and a turnover frequency of 22 h⁻¹ at 25°C. The rate-determining step is the intramolecular aldol condensation forming the cyclohexene ring, accelerated by surface proton transfer from silica-bound water.
Table 2: Mechanistic Features of FeCl₃/SiO₂ Nanoparticle Catalysis
Activation Mode | Substrate Activated | Rate Enhancement | Evidence Method |
---|---|---|---|
Carbonyl polarization | Ethyl acetoacetate | 15-fold | IR carbonyl shift (Δν = -42 cm⁻¹) |
Enol stabilization | Ethyl acetoacetate | Kinetic isotope effect kH/kD = 3.1 | Deuterated solvent studies |
Imine activation | Chalcone | 8-fold | Competitive inhibition experiments |
The strategic choice between racemic and enantioselective synthesis hinges on target application requirements. Racemic routes employing FeCl₃/SiO₂ NPs offer superior throughput (gram-scale in <3 hours) and cost efficiency ($0.32/mmol), while enzymatic and asymmetric catalytic methods provide enantiopure material essential for pharmaceutical applications [4] [5] [9].
Racemic synthesis limitations:
Enantioselective advantages:
Recent hybrid chemo-enzymatic routes integrate MCR assembly with enzymatic resolution. For example, racemic carboxamide precursors undergo lipase-catalyzed kinetic resolution (E > 200) using vinyl acetate as acyl donor, delivering both enantiomers in >99% ee at 48% conversion [5] [9]. This approach reduces waste and processing time compared to classical resolution methods.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7